molecular formula C14H22N6O B15063184 2-{[6-(Cyclohexylamino)-9-methyl-9H-purin-2-yl]amino}ethan-1-ol CAS No. 925254-30-4

2-{[6-(Cyclohexylamino)-9-methyl-9H-purin-2-yl]amino}ethan-1-ol

Cat. No.: B15063184
CAS No.: 925254-30-4
M. Wt: 290.36 g/mol
InChI Key: OCOYCFFDDJIZKR-UHFFFAOYSA-N
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Description

2-((6-(Cyclohexylamino)-9-methyl-9H-purin-2-yl)amino)ethanol is a complex organic compound that belongs to the class of purine derivatives This compound features a purine ring system substituted with a cyclohexylamino group and an ethanolamine moiety

Properties

CAS No.

925254-30-4

Molecular Formula

C14H22N6O

Molecular Weight

290.36 g/mol

IUPAC Name

2-[[6-(cyclohexylamino)-9-methylpurin-2-yl]amino]ethanol

InChI

InChI=1S/C14H22N6O/c1-20-9-16-11-12(17-10-5-3-2-4-6-10)18-14(15-7-8-21)19-13(11)20/h9-10,21H,2-8H2,1H3,(H2,15,17,18,19)

InChI Key

OCOYCFFDDJIZKR-UHFFFAOYSA-N

Canonical SMILES

CN1C=NC2=C(N=C(N=C21)NCCO)NC3CCCCC3

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((6-(Cyclohexylamino)-9-methyl-9H-purin-2-yl)amino)ethanol typically involves multi-step organic reactions. One common method starts with the preparation of the purine core, followed by the introduction of the cyclohexylamino group and the ethanolamine moiety. The reaction conditions often require the use of catalysts, specific temperature controls, and pH adjustments to ensure the desired product is obtained with high purity and yield.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale chemical reactors and continuous flow processes to optimize efficiency and scalability. The use of advanced purification techniques such as chromatography and crystallization is crucial to achieve the required quality standards for further applications.

Chemical Reactions Analysis

Types of Reactions

2-((6-(Cyclohexylamino)-9-methyl-9H-purin-2-yl)amino)ethanol can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized derivatives.

    Reduction: Reduction reactions can be employed to modify the functional groups within the molecule.

    Substitution: The ethanolamine moiety can participate in substitution reactions, leading to the formation of different derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures, solvents like ethanol or methanol, and sometimes inert atmospheres to prevent unwanted side reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of substituted ethanolamine derivatives.

Scientific Research Applications

2-((6-(Cyclohexylamino)-9-methyl-9H-purin-2-yl)amino)ethanol has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including its interactions with enzymes and receptors.

    Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs.

    Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of other valuable compounds.

Mechanism of Action

The mechanism of action of 2-((6-(Cyclohexylamino)-9-methyl-9H-purin-2-yl)amino)ethanol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

    Cyclohexylamine: A simpler compound with a cyclohexyl group attached to an amino group.

    Ethanolamine: A compound with both a primary amine and a primary alcohol group.

    Purine Derivatives: Various compounds with modifications on the purine ring system.

Uniqueness

2-((6-(Cyclohexylamino)-9-methyl-9H-purin-2-yl)amino)ethanol is unique due to its combination of a purine core with a cyclohexylamino group and an ethanolamine moiety. This unique structure imparts specific chemical and biological properties that are not found in simpler analogs, making it valuable for specialized applications in research and industry.

Biological Activity

2-{[6-(Cyclohexylamino)-9-methyl-9H-purin-2-yl]amino}ethan-1-ol (CAS: 925254-30-4) is a purine derivative notable for its complex structure, which includes a cyclohexylamino group and an ethanolamine moiety. This compound has garnered attention in pharmacological research due to its potential biological activities, particularly in relation to enzyme interaction and receptor modulation.

The compound has the following physicochemical properties:

PropertyValue
Molecular FormulaC14H22N6O
Molar Mass290.36 g/mol
IUPAC Name2-[[6-(cyclohexylamino)-9-methylpurin-2-yl]amino]ethanol
CAS Number925254-30-4

The mechanism of action of this compound involves its interaction with specific molecular targets such as enzymes and receptors. The binding affinity and selectivity for these targets can lead to modulation of their activity, resulting in various biological effects. The precise pathways are still under investigation, but initial studies suggest potential roles in inhibiting certain enzymatic activities.

Biological Activity

Research indicates that this compound may exhibit several biological activities, including:

  • Antimicrobial Activity : Preliminary studies have shown that this compound may possess antimicrobial properties, making it a candidate for further exploration in the development of new antimicrobial agents.
  • Enzyme Inhibition : The compound has been assessed for its ability to inhibit specific enzymes involved in metabolic pathways, which could be relevant in treating metabolic disorders.
  • Receptor Modulation : There is ongoing research into how this compound interacts with various receptors, which may lead to therapeutic applications in conditions like cancer or inflammatory diseases.

Case Studies and Research Findings

Several studies have explored the biological activity of similar compounds, providing insights into potential applications:

  • CXCR4 Antagonists : A study on CXCR4 antagonists highlighted compounds with similar structural features that demonstrated significant inhibition of receptor activity, suggesting a pathway for this compound to be evaluated for similar effects .
  • Purine Derivatives : Research on other purine derivatives has shown promising results in various biological assays, indicating that modifications to the purine core can enhance biological activity .
  • Synthetic Pathways : The synthesis of related compounds has been documented, revealing methods that could potentially be adapted for producing this compound with high purity and yield .

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